molecular formula C24H35Cl2N3O4 B000845 Ranolazine dihydrochloride CAS No. 95635-56-6

Ranolazine dihydrochloride

カタログ番号 B000845
CAS番号: 95635-56-6
分子量: 500.5 g/mol
InChIキー: RJNSNFZXAZXOFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Ranolazine dihydrochloride has been synthesized through various innovative approaches aiming at improving yield, reducing environmental impact, and simplifying the synthesis process. One notable method involves a four-step procedure starting from basic chemical precursors like o-methoxyphenol, 2, 6-dimethylaniline, piperazine, and epoxychloropropane, achieving ranolazine dihydrochloride in good yield. The structure of the synthesized compound has been validated using techniques like MS, 1H-NMR, and 13C-NMR spectra (Li Zhong-jun, 2003). Another approach, described as “all water chemistry,” showcases an eco-friendly, concise total synthesis of ranolazine in its racemic and enantiopure forms, highlighting the distinct advantages of using water as the reaction medium over traditional organic solvents (Damodara N. Kommi, Dinesh Kumar, A. Chakraborti, 2013).

科学的研究の応用

  • Neurological Applications : Ranolazine affects the brain sodium channel NaV1.2, offering potential as an anticonvulsant, particularly under conditions of low pH. This property may be beneficial in treating conditions like ischemic stroke (Peters, Sokolov, Rajamani, & Ruben, 2013).

  • Cardiac Function Improvement : In ischemic rat hearts, ranolazine increases glucose oxidation, potentially improving heart function and reducing ischemia-related symptoms without affecting hemodynamics (McCormack, Barr, Wolff, & Lopaschuk, 1996). Additionally, it effectively blocks late sodium current, benefiting patients with long QT syndrome 3 mutations and other cardiac conditions (Makielski & Valdivia, 2006).

  • Treatment of Chronic Stable Angina : Ranolazine is effective in increasing exercise testing and reducing angina episodes as an addition to traditional treatments for chronic stable angina (Nash & Nash, 2008).

  • Mitochondrial Integrity and Ischemia Reperfusion Injury : The drug reduces calcium overload and oxidative stress, thus protecting against ischemia-reperfusion injury in isolated hearts by improving mitochondrial integrity (Aldakkak, Camara, Heisner, Yang, & Stowe, 2011).

  • Antiarrhythmic Properties : Ranolazine suppresses various arrhythmias in both ventricles and atria, showing safety in patients with structural heart disease (Antzelevitch, Burashnikov, Sicouri, & Belardinelli, 2011). It's also effective in converting atrial fibrillation to sinus rhythm in chronic heart failure patients (Frommeyer et al., 2012).

  • Synthesis Research : Ranolazine dihydrochloride was synthesized in a 4-step procedure using specific starting materials, showcasing its chemical synthesis process (Zhong-jun, 2003).

  • Additional Cardiovascular Benefits : Studies have shown ranolazine's effectiveness in reducing angina episodes and improving exercise duration in patients with chronic angina, indicating its potential for treating other cardiovascular conditions (Chaitman, 2006).

特性

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4.2ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNSNFZXAZXOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904741
Record name Ranolazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranolazine dihydrochloride

CAS RN

95635-56-6
Record name Ranolazine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranolazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±) -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2�,6�-xylidide dihydrochloride, N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RANOLAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F71253DJUN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranolazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ranolazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ranolazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Ranolazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Ranolazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Ranolazine dihydrochloride

Citations

For This Compound
99
Citations
TK Laha, DR Padhy, S Sen - International journal of Pharmacy and …, 2013 - academia.edu
… Ranolazine dihydrochloride has antianginal and anti-… Ranolazine dihydrochloride is available as bulk material and … literature for determination of Ranolazine dihydrochloride. However, …
Number of citations: 8 www.academia.edu
Y Nunoi, R Kambayashi, A Goto… - Heart and Vessels, 2021 - Springer
… The molecular weights of ranolazine and ranolazine dihydrochloride were 427.54 and 500.46, respectively. Other drugs used were thiopental sodium (Ravonal ® 0.5 g for Injection, …
Number of citations: 3 link.springer.com
MA Suckow, LS Gutierrez, CA Risatti, WR Wolter… - Cancer letters, 2004 - Elsevier
… Ranolazine dihydrochloride was prepared by dissolving ranolazine in MeOH and exposing it to HCl gas for 2 h. The resulting dihydrochloride salt of ranolazine was isolated by filtration …
Number of citations: 18 www.sciencedirect.com
B Taye, R Thuenauer, RJ Sugrue, S Maurer-Stroh… - bioRxiv, 2023 - biorxiv.org
… dehydrogenase (PGD), ranolazine dihydrochloridesodium channel voltage-gated type v … assay, metoclopramide hydrochloride, ranolazine dihydrochloride, and telmisartan showed …
Number of citations: 0 www.biorxiv.org
JG McCormack, WC Stanley, AA Wolff - General Pharmacology: The …, 1998 - Elsevier
… Three randomized, double-blind, placebo-controlled, crossover- designed multicenter trials have demonstrated that oral administration of ranolazine dihydrochloride to patients with …
Number of citations: 110 www.sciencedirect.com
WK Cho, MO Kim, C Lee, JA Elias, CG Lee… - … CELLS AND ANIMAL …, 2016 - atsjournals.org
Interleukin-13 (IL-13), a T helper type 2-cell effector cytokine, may play a significant role in pulmonary arterial hypertension (PAH). We reported that IL-13 transgenic mice (IL-13 tg) …
Number of citations: 2 www.atsjournals.org
VD Patel, R Hasumati - Asian Journal of Pharmaceutical …, 2015 - indianjournals.com
… Laha T, Padhy D, Sen S, “A Validated stability indicating reversed phase high performance liquid chromatography method of Ranolazine Dihydrochloride and characterization of its …
Number of citations: 6 www.indianjournals.com
R Hasumati - … Journal of Pharmaceutical Research & Allied …, 2016 - search.ebscohost.com
Ranolazine is a piperazine derivative is a new anti-ischemic drug for the treatment of angina. Ranolazine is to inhibit late I Na thus preventing sodium overload of the cell. As a …
Number of citations: 2 search.ebscohost.com
Z Rahman, M Islam, MI Judder, S Alam… - Current Trends in …, 2022 - dibru.ac.in
Ranolazine Hydrochloride (RAN) chemically is a piperizine derivative used as an anti-aginal drug. Ranolazine is used for the treatment of cardiac ischemia and it effects sodium …
Number of citations: 3 dibru.ac.in
H Matsumura, A Hara, H Hashizume… - The Japanese Journal …, 1998 - jstage.jst.go.jp
The effect of ranolazine, a novel anti-ischemic drug that stimulates the activity of pyruvate dehydrogenase, on hydrogen peroxide (H 2 O 2)-induced mechanical and metabolic …
Number of citations: 47 www.jstage.jst.go.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。